1-(2-Adamantyl)piperidine-3-carboxamide

Medicinal Chemistry 11β-HSD1 Cathepsin K

Researchers requiring a structurally authenticated adamantyl-piperidine scaffold for in-house medicinal chemistry programs often face supply gaps for compounds lacking published bioactivity data. This product bridges that gap by providing 1-(2-Adamantyl)piperidine-3-carboxamide with verified identity and purity, ready for exploratory synthesis. • Structurally confirmed via 1H NMR and LC-MS, ensuring unambiguous incorporation into patent-described 11β-HSD1 and cathepsin K chemotypes. • No quantitative IC50 or ADME data exist publicly; the compound is sold strictly as a synthetic scaffold, not a validated biological probe. • Standard pack sizes (10-100 mg) with bulk custom synthesis available, reducing lead time for analog generation campaigns.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
Cat. No. B6055483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Adamantyl)piperidine-3-carboxamide
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N
InChIInChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19)
InChIKeyPNSZDXKJQRAAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Adamantyl)piperidine-3-carboxamide: Structural Scaffold Profile


1-(2-Adamantyl)piperidine-3-carboxamide is a synthetic small molecule combining a rigid, lipophilic adamantane cage with a piperidine-3-carboxamide core. This scaffold has been structurally described in patent and database entries as part of broader chemotypes explored for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [1] and cathepsin K modulation [2]. However, dedicated primary research papers providing quantitative bioactivity, selectivity, or pharmacokinetic data specifically for this exact compound are conspicuously absent from the peer-reviewed literature. The majority of web-accessible information originates from non-authoritative vendor aggregators, which lack experimental validation, making independent verification of any claimed properties impossible at present.

Scaffold-exploration fit for 11β-HSD1 or cathepsin K research programs
No bioactivity data exist; functional behavior remains untested
Derivatization control in novel piperidine-carboxamide library synthesis
Vendor identity and purity require independent verification
Physicochemical surrogate once internal logD and solubility are established
Public logD, solubility, and permeability data are absent

Why Generic Substitution Lacks Empirical Support


Attempts to substitute 1-(2-Adamantyl)piperidine-3-carboxamide with a positional isomer such as the 4-carboxamide derivative, or a simple N-benzyl analog, are scientifically untenable in the absence of any published comparative structure-activity relationship (SAR) data. In the related 11β-HSD1 inhibitor series, replacement of the 2-adamantyl group with bicyclo[2.2.2]octyl or 1‑carbamoyl‑4-adamantyl motifs was shown to significantly alter pharmacological profiles [1]. However, no specific binding or activity values have ever been reported for 1-(2-Adamantyl)piperidine-3-carboxamide itself, so no quantitative boundary conditions for substitution can be defined. Any assumption of functional interchangeability based on scaffold similarity alone is an unsubstantiated extrapolation that risks procurement of a compound with unknown, and potentially irrelevant, biological performance.

Target
4-Carboxamide
No SAR data support functional interchange; positional isomer may exhibit divergent target engagement
Target
N-Benzyl analog
Benzyl substitution alters lipophilicity and H-bond potential; pharmacological profile may shift unpredictably
Target
Bicyclo[2.2.2]octyl
Replacing adamantane cage significantly altered profiles in related series [1]; no direct comparator data exist

Quantitative Differentiation Evidence


Absence of Bioactivity Data Prevents Comparator Differentiation

An exhaustive search of primary research papers, patents, and authoritative databases yielded zero direct head-to-head comparisons or independent quantitative activity measurements for 1-(2-Adamantyl)piperidine-3-carboxamide. While the compound's scaffold appears in the Markush structures of patents targeting 11β-HSD1 [1] and is structurally related to piperidine-3-carboxamide cathepsin K inhibitors [2], no IC50, Ki, EC50, selectivity ratio, logD, solubility, or stability value has ever been published for this precise molecule. Consequently, no differentiation claim—against 1-(2-adamantyl)piperidine-4-carboxamide, N-benzylpiperidine-3-carboxamide, or any other analog—can be made with scientific rigor. The existing public record is insufficient to support a procurement decision based on performance metrics.

Bioactivity data
Data to verify
No IC₅₀, Ki, or EC₅₀ available
Prevents comparator differentiation; procurement risk from scaffold-only similarity
No assay or model context reported; independent verification required
Medicinal Chemistry 11β-HSD1 Cathepsin K

Application Scenarios for Research Use


Exploratory Synthesis of Focused Libraries

Based on the patent landscape [1] and the recent cathepsin K inhibitor series [2], this compound could be used as a core scaffold for generating novel analogs in an internal medicinal chemistry program. However, this application is purely speculative; no starting activity data exists to guide design.

Analytical Reference Standard for Structural Verification

The unique combination of the adamantane and 3-carboxamide moieties provides a distinctive NMR and mass spectrometry fingerprint. The compound could serve as a retention-time marker or mass calibration standard in LC-MS method setup for related chemical series, provided identity and purity are independently verified.

Physicochemical Surrogate for Formulation Screening

If internal data on logD, solubility, or permeability for this specific compound become available, it could be used as a surrogate to estimate the physicochemical behavior of close analogs. Currently, no such data are in the public domain, so this scenario remains contingent on first generating the missing baseline measurements.

Application
Selection Property
Validation Focus
Exploratory library synthesis
Scaffold identity
Internal characterization; no public activity data guide
Analytical reference standard
NMR and LC-MS fingerprint
Independent purity and identity verification
Physicochemical surrogate
LogD and solubility
Requires first generating missing baseline data
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